6-cyclopropanecarbonylpyridin-2-amine
Description
6-Cyclopropanecarbonylpyridin-2-amine is a pyridine derivative featuring a cyclopropane carbonyl substituent at the 6-position and an amine group at the 2-position of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to its unique structural framework, which combines the aromatic stability of pyridine with the strained cyclopropane ring and a reactive carbonyl group.
Properties
CAS No. |
1878352-89-6 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclopropanecarbonylpyridin-2-amine typically involves the cyclopropanation of pyridine derivatives. One common method is the reaction of 2-aminopyridine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropanecarbonylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
6-Cyclopropanecarbonylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-cyclopropanecarbonylpyridin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Pyridin-2-amine Derivatives
To contextualize the properties of 6-cyclopropanecarbonylpyridin-2-amine, we compare it with three analogs from the evidence:
6-Cyclopropylpyridin-2-amine (CAS: 857292-66-1)
6-Methyl-5-(propan-2-yl)pyridin-2-amine (CID 20657809)
6-Cyclopropyl-3-methylpyridin-2-amine (CAS: 2416420-24-9)
Table 1: Structural and Physicochemical Properties
Key Observations:
Functional Group Impact: The carbonyl group in this compound distinguishes it from non-carbonyl analogs (e.g., 6-cyclopropylpyridin-2-amine). This group likely increases reactivity, making it more susceptible to nucleophilic attack or hydrolysis compared to the cyclopropyl-only analog . In contrast, alkyl substituents (e.g., methyl, isopropyl) in analogs like CID 20657809 may improve lipophilicity but reduce strain-related reactivity .
However, handling precautions include avoiding skin/eye contact and ensuring adequate ventilation due to its irritant properties . In contrast, chlorinated analogs (e.g., 1-(6-chloropyridin-2-yl)cyclopropan-1-amine, CAS: 1060811-69-9) may pose greater toxicity risks, though specific data are absent in the evidence .
Stability and Storage :
- Cyclopropane-containing compounds (e.g., 6-cyclopropylpyridin-2-amine) are stable under standard conditions but degrade when exposed to strong oxidizers. The carbonyl variant may exhibit lower thermal stability due to the reactive ketone group .
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